molecular formula C12H12ClN3O2 B2776628 Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate CAS No. 1423739-40-5

Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate

Cat. No.: B2776628
CAS No.: 1423739-40-5
M. Wt: 265.7
InChI Key: RDSYJUHGOCIJBC-UHFFFAOYSA-N
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Description

Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate is a heterocyclic compound that combines a pyrazole ring with a pyridine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The compound’s unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate typically involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine, using catalysts such as H3 [PW12O40]/SiO2 under microwave irradiation . This method is efficient, environmentally friendly, and yields high purity products. Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives like 1,3,5-trisubstituted-1H-pyrazoles and 1H-pyrazole-4-boronic acid . Compared to these, Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate offers unique properties due to the presence of both pyrazole and pyridine rings, making it more versatile in various applications.

Properties

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl) 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-14-10(13)6-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSYJUHGOCIJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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